4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester

Description

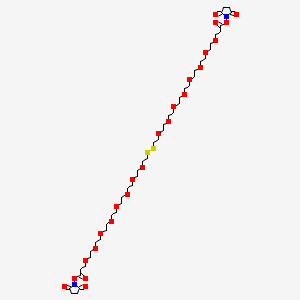

4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-$ N $-succinimidyl ester (hereafter referred to by its full systematic name) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker. It features:

- 16 ethylene glycol (PEG) units ($ n = 7 $) flanking a central disulfide (-S-S-) bridge .

- Terminal $ N $-hydroxysuccinimide (NHS) esters for amine-selective conjugation (e.g., with lysine residues on proteins) .

- A molecular weight of 1,109.26 Da (CAS 947601-98-1) .

This compound is widely used in bioconjugation, nanoparticle stabilization, and controlled drug delivery due to its reversible disulfide linkage and PEG-mediated solubility enhancement .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80N2O24S2/c49-41-1-2-42(50)47(41)71-45(53)5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-73-74-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-46(54)72-48-43(51)3-4-44(48)52/h1-40H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAGMHUFXZNZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80N2O24S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746172 | |

| Record name | 1,1'-[(1,56-Dioxo-4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontane-1,56-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1109.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-98-1 | |

| Record name | 1,1'-[(1,56-Dioxo-4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontane-1,56-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester (often referred to as NHS-PEG-S-S-PEG-NHS) is a synthetic compound that plays a significant role in various biological applications. Its unique structure allows it to function effectively as a crosslinking agent and a linker in bioconjugation processes. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a long polyether chain with multiple ether and thioether linkages. The presence of N-hydroxysuccinimide (NHS) groups makes it reactive towards amine-containing biomolecules such as proteins and peptides.

The biological activity of NHS-PEG-S-S-PEG-NHS primarily revolves around its ability to facilitate the conjugation of biomolecules. The NHS groups react with primary amines to form stable amide bonds. This property is crucial for the development of targeted drug delivery systems and diagnostic tools.

Biological Applications

- Drug Delivery Systems : The compound has been utilized in the formulation of nanoparticles for targeted drug delivery. Its ability to form stable conjugates with therapeutic agents enhances the specificity and efficacy of drug delivery systems.

- Diagnostic Assays : NHS-PEG-S-S-PEG-NHS is employed in immunoassays due to its capacity to link antibodies to various substrates. For instance, it has been used in hexaplex immunoassays where it facilitated the functionalization of paper substrates for simultaneous detection of multiple biomarkers .

- Bioconjugation : The compound serves as a versatile linker in bioconjugation techniques. Its thiol-reactive properties allow it to form disulfide bonds with cysteine residues in proteins, which is beneficial for stabilizing protein structures and enhancing their biological activity.

Case Studies

- Immunoassay Development : A study demonstrated the use of NHS-PEG-S-S-PEG-NHS in developing a sensitive hexaplex immunoassay for cancer biomarkers. The assay showed high sensitivity and specificity due to the effective conjugation of antibodies to gold nanoparticles using this compound .

- Targeted Delivery : Research indicated that nanoparticles functionalized with NHS-PEG-S-S-PEG-NHS exhibited improved cellular uptake and targeted delivery of chemotherapeutic agents in cancer cells compared to non-functionalized nanoparticles .

Data Table: Summary of Biological Activity Studies

Scientific Research Applications

Bioconjugation

Overview:

Bioconjugation refers to the process of chemically linking biomolecules to other molecules or surfaces. This compound serves as an effective cross-linking agent due to its reactive N-succinimidyl ester groups.

Applications:

- Antibody-Drug Conjugates (ADCs): The compound is used to attach cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. This enhances the therapeutic efficacy while minimizing systemic toxicity.

- Protein Labeling: It facilitates the labeling of proteins with fluorescent dyes or other markers for imaging and tracking in biological systems.

Drug Delivery Systems

Overview:

The compound's polyethylene glycol (PEG) structure contributes to improved solubility and stability of therapeutic agents.

Applications:

- PEGylation: The process of attaching PEG chains to drugs or therapeutic proteins increases their half-life in circulation and reduces immunogenicity. This is particularly beneficial for biologics and peptides.

- Nanoparticle Formulation: It can be incorporated into nanoparticle formulations to enhance drug loading capacity and release profiles.

Material Science

Overview:

In material science, the compound is utilized for modifying surfaces and enhancing material properties.

Applications:

- Surface Functionalization: The compound can be used to modify the surfaces of biomaterials to improve biocompatibility and reduce protein adsorption.

- Hydrogels: It plays a role in creating hydrogels for biomedical applications such as tissue engineering and regenerative medicine.

Diagnostic Applications

Overview:

The compound's ability to conjugate with various biomolecules makes it useful in diagnostic assays.

Applications:

- Enzyme-Linked Immunosorbent Assays (ELISA): It can be employed to label antibodies or antigens in ELISA kits for enhanced sensitivity and specificity.

- Biosensors: The compound can be integrated into biosensor platforms for detecting specific biomolecules or pathogens.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Bioconjugation | Antibody-drug conjugates | Targeted therapy with reduced toxicity |

| Protein labeling | Enhanced imaging capabilities | |

| Drug Delivery Systems | PEGylation | Increased half-life and reduced immunogenicity |

| Nanoparticle formulation | Improved drug loading and release | |

| Material Science | Surface functionalization | Enhanced biocompatibility |

| Hydrogel creation | Applications in tissue engineering | |

| Diagnostic Applications | ELISA | Increased assay sensitivity |

| Biosensors | Specific detection capabilities |

Case Studies

-

Antibody-Drug Conjugates (ADCs):

A study demonstrated the use of this compound in synthesizing ADCs that exhibited significantly enhanced tumor targeting compared to traditional chemotherapeutics alone. The conjugates showed a higher accumulation in tumor tissues while minimizing off-target effects. -

PEGylation of Therapeutics:

Research highlighted the effectiveness of PEGylating insulin with this compound to prolong its action duration in diabetic patients. The modified insulin displayed improved pharmacokinetics and patient compliance. -

Hydrogel Development:

A case study on hydrogels created using this compound reported successful applications in wound healing. The hydrogels provided a moist environment conducive to healing while delivering growth factors at controlled rates.

Comparison with Similar Compounds

Advantages and Limitations

Advantages

Q & A

Q. What are the critical steps for synthesizing 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester with high purity?

- Methodological Answer : Synthesis requires precise stoichiometric control of the polyether-thiol backbone and the succinimidyl ester groups. Key steps include:

- Reaction Optimization : Use anhydrous conditions to prevent premature hydrolysis of the succinimidyl ester. Maintain pH 7–8 (via buffered solutions) during coupling reactions to ensure efficient amine-reactive crosslinking .

- Purification : Employ size-exclusion chromatography (SEC) or dialysis to separate unreacted monomers. Confirm purity via HPLC with UV detection at 260 nm (succinimidyl ester absorption) .

- Characterization : Validate molecular weight using MALDI-TOF mass spectrometry and structural integrity via FT-IR (C=O stretch at 1740 cm⁻¹ for esters) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze and NMR for polyether-thiol backbone signals (e.g., δ 3.5–4.5 ppm for ether linkages) and succinimidyl ester protons (δ 2.8 ppm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~1,200–1,500 Da, depending on substituents) .

- Functional Assays : Test reactivity with primary amines (e.g., glycine) to confirm active ester groups via loss of NHS absorbance at 260 nm .

Advanced Research Questions

Q. How can discrepancies in crosslinking efficiency using this compound be systematically investigated?

- Methodological Answer : Crosslinking variability often arises from competing hydrolysis or suboptimal reaction conditions. To troubleshoot:

- Kinetic Studies : Monitor reaction progress via UV-Vis (NHS release at 260 nm) under varying pH (6.5–8.5), temperatures (4–37°C), and buffer systems (e.g., PBS vs. HEPES) .

- Competitive Hydrolysis Analysis : Quantify hydrolyzed byproducts using LC-MS and adjust molar ratios (compound:target amine) to 2:1 to compensate for hydrolysis .

- Crosslinker Stability : Pre-lyophilize the compound and reconstitute in DMSO to minimize aqueous hydrolysis during storage .

Q. What computational models are suitable for predicting the reactivity of this compound in aqueous environments?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model reactivity:

- MD Simulations : Use software like GROMACS to simulate hydrolysis rates in water, focusing on ester bond stability under physiological pH .

- DFT Calculations : Predict electron density around succinimidyl ester groups to identify nucleophilic attack susceptibility by amines. COMSOL Multiphysics can integrate these results to optimize reaction parameters .

- Machine Learning : Train models on existing NHS-ester reactivity data to predict optimal reaction conditions (e.g., solvent polarity, ionic strength) .

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

- Methodological Answer : Hydrolysis is a major stability challenge. Mitigation strategies include:

- Lyophilization : Store the compound as a lyophilized powder at -20°C, reconstituting in anhydrous DMSO immediately before use .

- Additive Stabilization : Add 1–5% trehalose or sucrose to formulations to reduce water activity in solution .

- Packaging : Use argon-purged, amber vials to minimize oxidative and photodegradation .

Data Contradiction and Validation

Q. How should researchers resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions may arise from impurities or solvent trace moisture. To validate:

- Solubility Screening : Test solubility in DMSO, DMF, and THF (common for NHS esters) using dynamic light scattering (DLS) to detect aggregates.

- Karl Fischer Titration : Measure residual water in solvents; >0.1% water content significantly reduces solubility .

- Comparative Studies : Cross-reference with structurally similar NHS esters (e.g., SMCC or SPDP) to establish baseline solubility expectations .

Experimental Design

Q. How to design a study evaluating this compound’s efficacy in protein-protein conjugation compared to other NHS esters?

- Methodological Answer : Use a controlled, multi-arm experimental setup:

- Control Groups : Include homobifunctional (e.g., BS) and heterobifunctional (e.g., Sulfo-SMCC) crosslinkers.

- Metrics : Measure conjugation efficiency (SDS-PAGE), hydrolytic stability (HPLC), and nonspecific binding (ELISA).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare groups, ensuring n ≥ 3 replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.